molecular formula C22H23N5O2 B2635437 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea CAS No. 1021082-16-5

1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea

Cat. No.: B2635437
CAS No.: 1021082-16-5
M. Wt: 389.459
InChI Key: NCXFTYVMZMWHRK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea is a synthetic urea derivative characterized by a central urea (-NH-C(=O)-NH-) scaffold. The molecule features two aromatic substituents:

  • 4-Methylphenyl group: Attached to one urea nitrogen.
  • 3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl group: Attached to the other urea nitrogen.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-16-5-7-18(8-6-16)23-22(28)24-19-4-2-3-17(15-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXFTYVMZMWHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isocyanate with 3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antitumor activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related urea derivatives containing morpholine and heterocyclic systems. Key differences in core scaffolds, substituents, and synthesis yields are highlighted below:

Key Observations :

Core Heterocycle Influence :

  • The pyridazine core in the target compound distinguishes it from triazine (e.g., compounds 15 and 25 ) or pyrimidine (e.g., ) analogs. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to triazine or pyrimidine systems.
  • Morpholine substitution at position 6 (pyridazine) or 4 (pyrimidine) is a common feature, improving solubility and pharmacokinetic properties.

Synthesis Yields: Triazine-based urea derivatives (e.g., compound 25 ) exhibit higher yields (54%) compared to compound 15 (26% ), likely due to optimized coupling conditions.

Triazine derivatives (e.g., compounds 15 and 25) are often explored as kinase inhibitors or anticancer agents.

Substituent Variability :

  • The 4-methylphenyl group in the target compound is simpler compared to bulkier substituents like 4-(4-methylpiperazine-carbonyl)phenyl in compound 25 , which may influence target selectivity.

Biological Activity

1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea, a compound characterized by its complex structure featuring a urea linkage and multiple aromatic rings, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea is C20H22N4OC_{20}H_{22}N_{4}O, with a molecular weight of approximately 350.42 g/mol. The compound features a urea functional group, which is often associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The urea moiety allows for mimicry of natural substrates, facilitating inhibition of enzyme activities or modulation of receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activities

The biological activities of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea have been investigated across several studies, highlighting its potential in various therapeutic areas.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that it inhibits cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action.

Case Studies

Several case studies have explored the efficacy of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea in clinical settings:

  • Study on Cancer Cell Lines : In vitro studies on human breast cancer cell lines showed a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a candidate for further development as an anticancer agent.
  • Antimicrobial Efficacy : A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 0.5 to 1.0 mg/mL, suggesting moderate antibacterial activity.

Data Table: Biological Activity Overview

Activity TypeObserved EffectConcentration RangeReference
AnticancerInduces apoptosis>10 µMStudy on cancer cell lines
AntimicrobialBactericidal activity0.5 - 1.0 mg/mLAntimicrobial efficacy study

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